

Reltecimod's Role in Modulating the Host Immune Response: A Technical Guide

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Compound of Interest

Compound Name: Reltecimod

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Abstract

Reltecimod is an investigational small synthetic peptide designed to modulate the host's immune response in the face of a dysregulated acute inflammatory cascade. By targeting the CD28 co-stimulatory pathway on T-lymphocytes, **Reltecimod** aims to attenuate the excessive inflammation that can lead to organ dysfunction and failure in critical illnesses such as necrotizing soft tissue infections (NSTI) and sepsis-associated acute kidney injury (SA-AKI). This technical guide provides an in-depth overview of **Reltecimod**'s mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols from pivotal studies, and visualizations of the modulated signaling pathways.

Introduction

Severe infections and trauma can trigger a hyperinflammatory response, often termed a "cytokine storm," which can lead to widespread tissue damage and organ failure. **Reltecimod** (formerly AB103) is a novel immunomodulatory agent that acts on a critical early step of the host immune response. It is a rationally designed peptide that binds to the dimer interface of the CD28 receptor on T-cells, thereby modulating, but not completely suppressing, the acute inflammatory response.^{[1][2][3]} This targeted modulation is intended to restore immune homeostasis and prevent the deleterious consequences of an overactive immune system.

Reltecimod has been investigated in late-stage clinical trials for NSTI and SA-AKI.[2][4] The U.S. Food and Drug Administration (FDA) has granted **Reltecimod** Fast Track status and Orphan Drug designation for the treatment of NSTI.[5]

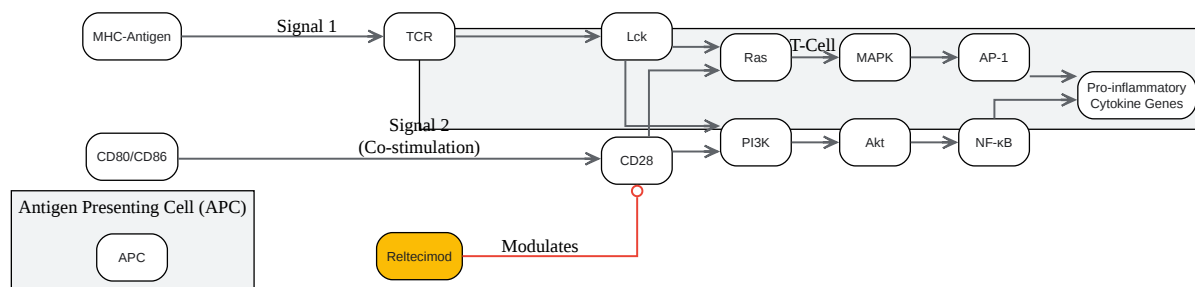
Mechanism of Action: Modulating the CD28 Co-stimulatory Pathway

T-cell activation is a central event in the adaptive immune response and requires two signals. The first is the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). The second is a co-stimulatory signal, most prominently delivered through the interaction of the CD28 receptor on the T-cell with its ligands (CD80/B7-1 and CD86/B7-2) on the APC.

Reltecimod is a short-peptide mimetic of the CD28 costimulatory receptor that attenuates CD28/B7-2 signaling.[2][3] By binding to the dimer interface of CD28, **Reltecimod** modulates the co-stimulatory signal, leading to a downstream dampening of T-cell activation and proliferation, and subsequently, a reduction in the production of pro-inflammatory cytokines.[1][2][3] This modulation helps to control the hyperinflammatory response seen in severe infections.[2]

Signaling Pathway Modulation

The binding of CD80/CD86 to CD28 initiates a complex intracellular signaling cascade that works in concert with TCR signaling to promote T-cell activation, survival, and cytokine production. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK pathway, which ultimately lead to the activation of transcription factors such as NF- κ B and AP-1. These transcription factors drive the expression of genes encoding pro-inflammatory cytokines like IL-2, IFN- γ , and TNF- α . **Reltecimod**'s interaction with CD28 is thought to interfere with the optimal assembly of the signaling complex, leading to a tempered activation of these downstream pathways.



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Caption: Reltecimod's modulation of the CD28 co-stimulatory signaling pathway.

Preclinical Data

Reltecimod has been evaluated in various animal models of severe infection and sepsis, where it has demonstrated a significant survival benefit and modulation of the inflammatory response.[2]

Murine Model of Lethal Infection (Cecal Ligation and Puncture)

A key preclinical study evaluated the efficacy of **Reltecimod** in a cecal ligation and puncture (CLP) mouse model, which mimics the complex polymicrobial infection seen in human sepsis.

The following tables summarize the key findings from this study. (Note: Specific quantitative data on cytokine and leukocyte levels were not publicly available and are represented here as trends observed in the studies).

Table 1: Survival Rate in CLP Mouse Model

Treatment Group	Dose	Timing of Administration (post-CLP)	Survival Rate (%)
Saline (Control)	-	1-2 hours	Significantly lower
Reltecimod (Single Dose)	5 mg/kg	1-2 hours	Significantly higher
Reltecimod (Two Doses)	5 mg/kg	1-2 hours and 24 hours	Improved vs. Control, but inferior to single dose

Table 2: Effect of Single-Dose **Reltecimod** on Inflammatory Mediators (24 hours post-CLP)

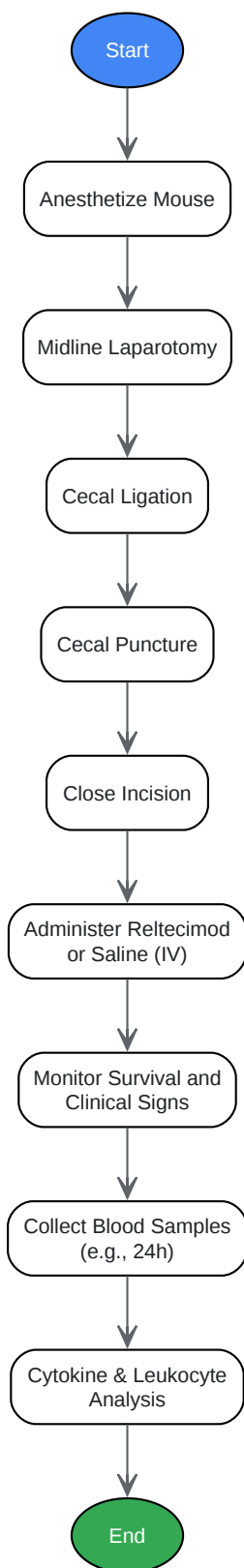
Inflammatory Mediator	Change vs. Control
Pro-inflammatory Cytokines	
TNF- α	Decreased
IL-6	Decreased
IFN- γ	Decreased
Chemokines	
MCP-1 (CCL2)	Decreased
Leukocyte Subpopulations	
Neutrophils	Decreased
Lymphocytes	Decreased

Data synthesized from publicly available research abstracts which indicate a decrease but do not provide specific quantitative values.[\[2\]](#)

The following is a generalized protocol for the CLP model used to evaluate **Reltecimod**.

- Animal Model: Male BALB/c mice, 8-10 weeks old.

- Anesthesia: Isoflurane inhalation.
- Surgical Procedure:
 - A 1-cm midline laparotomy is performed to expose the cecum.
 - The cecum is ligated with a suture at a predetermined distance from the distal end to induce a specific severity of sepsis.
 - The ligated cecum is punctured once or twice with a specific gauge needle (e.g., 21-gauge) to allow for the leakage of fecal content into the peritoneum.
 - A small amount of fecal matter is extruded to ensure patency.
 - The cecum is returned to the abdominal cavity, and the incision is closed in two layers.
- Treatment:
 - **Reltecimod** (5 mg/kg) or saline is administered intravenously 1-2 hours after the CLP procedure.
- Post-operative Care:
 - Fluid resuscitation with pre-warmed saline is administered subcutaneously.
 - Animals are monitored for survival and clinical signs of sepsis.
- Sample Collection and Analysis:
 - Blood samples are collected at specified time points (e.g., 24 hours) for cytokine/chemokine analysis (e.g., ELISA or multiplex assay) and leukocyte profiling (e.g., flow cytometry).



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Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.

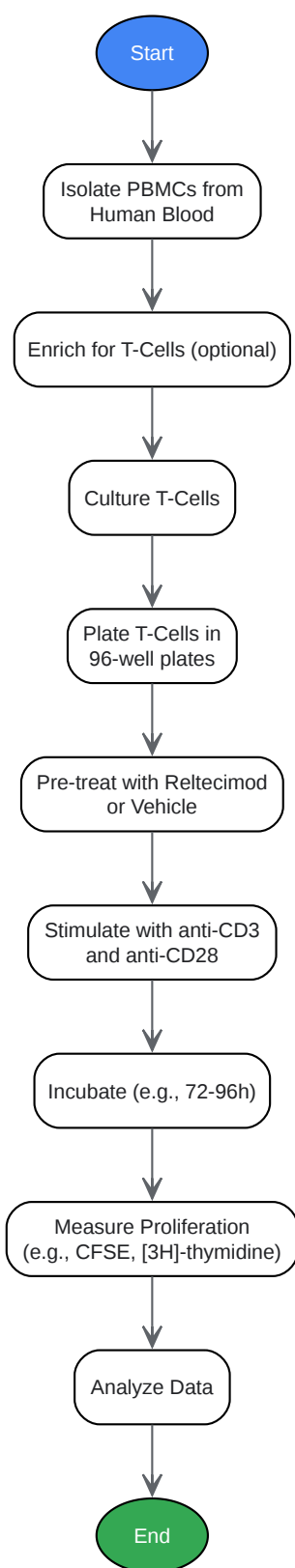
In Vitro T-Cell Activation and Proliferation Assay

In vitro assays are crucial for elucidating the direct effects of **Reltecimod** on T-cell function.

The following is a representative protocol for assessing the impact of **Reltecimod** on T-cell proliferation.

- Cell Isolation:
 - Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
 - Enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) if a purified population is desired.
- Cell Culture:
 - Culture T-cells in complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine.
- Assay Setup:
 - Plate T-cells in 96-well plates.
 - Pre-treat cells with varying concentrations of **Reltecimod** or a vehicle control.
 - Stimulate T-cells with anti-CD3 and anti-CD28 antibodies to induce activation and proliferation.
- Proliferation Measurement:
 - After a defined incubation period (e.g., 72-96 hours), assess T-cell proliferation using one of the following methods:
 - [³H]-thymidine incorporation: Pulse cells with [³H]-thymidine for the final 18 hours of culture and measure radioactivity as an indicator of DNA synthesis.

- CFSE or other cell proliferation dyes: Label cells with a fluorescent dye that is diluted with each cell division and analyze by flow cytometry.
- Data Analysis:
 - Calculate the proliferation index or the percentage of divided cells for each treatment condition.



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Caption: Workflow for an in vitro T-cell proliferation assay with **Reltecimod**.

Clinical Data: The ACCUTE Phase 3 Trial

The ACCUTE (AB103 Clinical Composite Endpoint Study in Necrotizing Soft Tissue Infections) trial was a pivotal Phase 3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **Reltecimod** in patients with NSTI.^[6]

Study Design and Endpoints

- Population: 290 patients with surgically confirmed NSTI and organ dysfunction.^[6]
- Intervention: A single intravenous dose of **Reltecimod** (0.5 mg/kg) or placebo, administered during or shortly after surgical debridement, in addition to standard of care.^{[6][7]}
- Primary Endpoint: A clinical composite endpoint (Necrotizing Infection Clinical Composite Endpoint - NICCE) that evaluated both local and systemic components of NSTI, including resolution of organ dysfunction/failure.^[8]

Key Clinical Outcomes

The following table summarizes the key efficacy results from the ACCUTE trial.

Table 3: Efficacy Outcomes in the ACCUTE Phase 3 Trial

Outcome	Patient Population	Reltecimod (%)	Placebo (%)	p-value
Resolution of Organ Dysfunction by Day 14	Modified Intent-to-Treat (mITT)	65.1	52.6	0.041
Clinically Evaluable (CE)	70.9	53.4	0.005	
NICCE Primary Composite Endpoint Success	mITT	48.6	39.9	0.135
CE	54.3	40.3	0.039	

Data sourced from the Annals of Surgery publication of the ACCUTE trial results.[6][8]

The results indicated that while the primary composite endpoint did not reach statistical significance in the mITT population, a key component of the composite, the resolution of organ dysfunction, was significantly improved with **Reltecimod** treatment.[8] This finding is particularly important as the resolution of organ dysfunction is associated with improved long-term survival in patients with severe infections.[8]

Conclusion

Reltecimod represents a targeted immunomodulatory approach for the management of severe inflammatory conditions. By modulating the CD28 co-stimulatory pathway, it has the potential to attenuate the dysregulated immune response that drives organ dysfunction in diseases like NSTI. Preclinical data have demonstrated a survival benefit and a dampening of the inflammatory response in relevant animal models. The Phase 3 ACCUTE trial has provided clinical evidence for its role in promoting the resolution of organ dysfunction. Further research and clinical development will continue to define the therapeutic role of **Reltecimod** in critically ill patients.

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References

- 1. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 3. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can the Cecal Ligation and Puncture Model Be Repurposed To Better Inform Therapy in Human Sepsis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
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